Saran

Description

Properties

IUPAC Name |

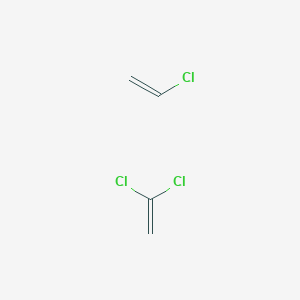

chloroethene;1,1-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2.C2H3Cl/c1-2(3)4;1-2-3/h1H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZSIQDUYCWNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-06-7 | |

| Record name | Vinyl chloride-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00911107 | |

| Record name | Chloroethene--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless granules; [Dow Chemical MSDS] | |

| Record name | Saran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9011-06-7, 109321-18-8 | |

| Record name | Ethene, 1,1-dichloro-, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroethene--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Saran™ Film for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of Saran™ film, specifically focusing on its original and most common laboratory formulation: a copolymer of polyvinylidene chloride (PVDC). This guide provides researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the appropriate and safe use of this material in a laboratory setting. For decades, this compound™ film has been utilized in scientific applications for its excellent barrier properties and chemical resistance.

Core Composition and Material Science

Historically, the term "this compound" referred to a family of copolymers based on vinylidene chloride. For laboratory applications, the most relevant formulation is a copolymer of polyvinylidene chloride (PVDC) and vinyl chloride. It is crucial to distinguish this from the polyethylene-based "this compound Wrap" intended for household use since 2004, as the chemical properties of these two materials differ significantly.

PVDC is a thermoplastic known for its high degree of crystallinity, which contributes to its exceptional barrier properties against gases and moisture. The presence of chlorine atoms in the polymer chain creates a dense molecular structure with low free volume, hindering the permeation of molecules.

Caption: Copolymerization of Vinylidene Chloride and Vinyl Chloride to form PVDC film.

Chemical Resistance of PVDC Film

PVDC film exhibits excellent resistance to a wide range of common laboratory chemicals, particularly acids and alkalis. However, it is susceptible to degradation by certain organic solvents. The following table summarizes the chemical compatibility of PVDC.

| Chemical Class | Reagent | Compatibility |

| Acids | Acetic Acid (5%) | Excellent |

| Acetic Acid (50%) | Excellent | |

| Chromic Acid | Excellent | |

| Hydrochloric Acid (1-5%) | Excellent | |

| Hydrochloric Acid (35%) | Good | |

| Hydrofluoric Acid (4%) | Good | |

| Hydrofluoric Acid (48%) | Good | |

| Nitric Acid (50%) | Good | |

| Nitric Acid (70%) | Fair | |

| Sulfuric Acid | Excellent | |

| Alkalis | Ammonia | Excellent |

| Ammonium Hydroxide | Excellent | |

| Sodium Hydroxide | Excellent | |

| Organic Solvents | Acetone | Not Recommended |

| Benzene | Not Recommended | |

| Carbon Tetrachloride | Fair | |

| Chloroform | Not Recommended | |

| Ethanol | Fair | |

| Ethyl Acetate | Not Recommended | |

| Ethylene Glycol | Excellent | |

| Formaldehyde | Excellent | |

| Gasoline | Good | |

| Glycerine | Excellent | |

| Heptane | Fair | |

| Hexane | Good | |

| Isopropanol | Good | |

| Kerosene | Excellent | |

| Ketones | Not Recommended | |

| Methylene Chloride | Not Recommended | |

| Toluene | Not Recommended | |

| Xylene | Not Recommended | |

| Other | Hydrogen Peroxide | Excellent |

Disclaimer: This chart is a guide. It is strongly recommended to perform specific testing under your own laboratory conditions before extensive use.

Gas and Vapor Permeability

A key characteristic of PVDC film is its exceptionally low permeability to a variety of gases and water vapor, making it an ideal material for creating anaerobic environments or protecting sensitive materials from atmospheric exposure.

| Gas/Vapor | Permeability Coefficient | Test Conditions |

| Oxygen (O₂) | 12-16 ml/m²·d | 1 mil film thickness |

| < 2.0 cc/m²·24 hr | 23°C, 0% RH (for a PVDC coated PVC film) | |

| Water Vapor (H₂O) | 3.8 g/m²·d | 1 mil film thickness |

| < 0.7 g/m²·24 hr | 38°C, 90% RH (for a PVDC coated PVC film) | |

| Carbon Dioxide (CO₂) | ~50-80 ml/m²·d (estimated) | 1 mil film thickness |

Thermal Properties

| Property | Value |

| Melting Point | 160 - 177 °C |

| Max. Use Temperature | Approximately 100 °C |

Note: PVDC can decompose near its melting point, releasing hydrochloric acid. Avoid direct contact with flames or prolonged exposure to high temperatures.

Experimental Protocols

The following are summaries of standard methodologies for evaluating the chemical and physical properties of polymer films like PVDC.

Chemical Resistance Testing (based on ASTM D543)

This protocol outlines a standardized method for assessing the resistance of plastic films to chemical reagents.

Caption: Workflow for determining the chemical resistance of PVDC film.

Methodology:

-

Specimen Preparation: Cut at least three specimens of the PVDC film to a standard size (e.g., 50 x 50 mm).

-

Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and visual appearance of each specimen.

-

Exposure: Immerse the specimens in the test chemical at a specified temperature for a defined period (e.g., 24 hours, 7 days). A control set of specimens should be maintained under the same conditions without the chemical.

-

Final Measurements: After the exposure period, remove the specimens, rinse if necessary, and re-measure their weight, dimensions, and appearance.

-

Analysis: Calculate the percentage change in weight and dimensions. Note any changes in appearance, such as discoloration, swelling, or degradation.

Gas Permeability Testing (based on ASTM D1434)

This protocol describes a method for determining the gas transmission rate (GTR) of plastic films.

Caption: Workflow for measuring the gas permeability of PVDC film.

Methodology:

-

Film Mounting: A sample of the PVDC film is mounted in a diffusion cell, dividing it into two chambers.

-

Evacuation: Both chambers are initially evacuated to remove any residual gases.

-

Gas Introduction: The test gas (e.g., O₂, N₂, CO₂) is introduced into one chamber (the high-pressure side) at a known pressure.

-

Pressure Monitoring: The pressure on the other side of the film (the low-pressure side) is monitored over time.

-

Calculation: The gas transmission rate is calculated from the rate of pressure increase in the low-pressure chamber.

Summary and Recommendations for Laboratory Use

This compound™ film, in its PVDC formulation, offers exceptional barrier properties and good chemical resistance for a variety of laboratory applications. It is particularly well-suited for:

-

Sealing containers to protect contents from atmospheric oxygen and moisture.

-

Creating anaerobic or controlled-atmosphere environments for short-term experiments.

-

Covering beakers and flasks to prevent contamination.

Cautions:

-

Always verify the composition of the "this compound" product being used, as the household version is now polyethylene-based and has different properties.

-

Avoid use with strong organic solvents, particularly ketones and chlorinated hydrocarbons.

-

Do not expose to high temperatures or direct flame to prevent decomposition and the release of hazardous fumes.

For critical applications, it is always recommended to perform in-house testing to confirm compatibility and performance under specific experimental conditions.

PVDC polymer structure and its effect on barrier properties

An In-depth Technical Guide to Polyvinylidene Chloride (PVDC) Polymer Structure and its Effect on Barrier Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylidene chloride (PVDC) is a synthetic polymer renowned for its exceptional barrier properties against oxygen, water vapor, and other small molecules. This performance is critical in the pharmaceutical industry, where maintaining the stability and efficacy of drug products is paramount. The high barrier performance of PVDC is a direct result of its unique molecular structure, specifically its high degree of crystallinity and the presence of symmetrically placed chlorine atoms. This technical guide provides a comprehensive overview of the structure of PVDC, its resulting barrier properties, and the factors that can influence its performance, such as the inclusion of plasticizers. Detailed experimental protocols for characterizing PVDC films are also provided to aid researchers and drug development professionals in their evaluation of this high-performance packaging material.

The Molecular Structure of Polyvinylidene Chloride (PVDC)

Polyvinylidene chloride is a linear thermoplastic polymer produced from the polymerization of vinylidene chloride monomer (CH₂=CCl₂). The repeating unit in the PVDC polymer chain is (-CH₂-CCl₂-)n. The key to PVDC's exceptional barrier properties lies in its molecular structure, which is characterized by a high degree of symmetry and strong intermolecular forces.

The two chlorine atoms on alternating carbon atoms in the polymer backbone are large and electronegative, leading to strong dipole-dipole interactions between adjacent polymer chains. This, combined with the regular, linear structure of the polymer, allows the chains to pack together very tightly and in an orderly, crystalline fashion. This high degree of crystallinity is a primary contributor to PVDC's low permeability.[1]

Crystallinity

PVDC is a semi-crystalline polymer, with its crystallinity typically ranging from 35% to 50% in copolymers.[2][3] The crystalline regions of the polymer are highly ordered and densely packed, creating a tortuous path for any permeating molecules, thus significantly impeding their diffusion. The amorphous regions, on the other hand, are less ordered and provide pathways for diffusion. Therefore, a higher degree of crystallinity generally leads to better barrier properties.

Barrier Properties of PVDC

PVDC's unique molecular structure provides an outstanding barrier to a wide range of substances, making it an ideal material for sensitive applications such as pharmaceutical packaging.

Oxygen Barrier

The oxygen transmission rate (OTR) of a material is a measure of the amount of oxygen that can pass through it over a given period. PVDC exhibits exceptionally low OTR values, typically in the range of 5-20 cm³/m²/day at 23°C and 0% relative humidity.[4] This is significantly lower than many other common packaging polymers, such as PVC, which has an OTR of approximately 100-300 cm³/m²/day under the same conditions.[4]

Water Vapor Barrier

The water vapor transmission rate (WVTR) is a measure of the amount of water vapor that can pass through a material. PVDC also demonstrates excellent resistance to water vapor, with typical WVTR values of 1-5 g/m²/day at 38°C and 90% relative humidity.[4] For comparison, PVC has a WVTR of around 10-20 g/m²/day.[4]

Factors Influencing the Barrier Properties of PVDC

Several factors can influence the barrier properties of PVDC films, with the most significant being the presence of plasticizers and the comonomer ratio in PVDC copolymers.

Effect of Plasticizers

Plasticizers are often added to PVDC to improve its flexibility and processability. However, the addition of these small molecules can have a detrimental effect on the polymer's barrier properties. Plasticizers work by inserting themselves between the polymer chains, which increases the intermolecular spacing, or free volume. This increased free volume creates more pathways for gas and water vapor molecules to diffuse through the polymer, thereby increasing the OTR and WVTR.[5]

The general effect of plasticizers is a reduction in the crystallinity of the polymer.[1][5] By disrupting the regular packing of the polymer chains, plasticizers lower the overall degree of crystallinity, leading to a more amorphous and permeable material. One study noted that an increase in the mass fraction of n-butyl sebacate by 1.5% can double the molecular penetration of the PVDC resin at 25°C.[6]

Effect of Comonomers

PVDC is often copolymerized with other monomers, such as vinyl chloride or methyl acrylate, to modify its properties. The type and ratio of the comonomer can affect the polymer's crystallinity and, consequently, its barrier properties. Generally, increasing the comonomer content disrupts the regularity of the polymer chain, leading to a decrease in crystallinity and an increase in permeability.

Quantitative Data on PVDC Barrier Properties

The following tables summarize the quantitative data found in the literature for the oxygen and water vapor transmission rates of PVDC and other relevant polymers.

| Material | Oxygen Transmission Rate (OTR) (cm³/m²/day) @ 23°C, 0% RH | Water Vapor Transmission Rate (WVTR) (g/m²/day) @ 38°C, 90% RH |

| PVDC | 5 - 20 [4] | 1 - 5 [4] |

| PVC | 100 - 300[4] | 10 - 20[4] |

Table 1: Comparison of Barrier Properties of PVDC and PVC.

| PVDC Coating Weight (g/m²) | OTR (cm³/m²·d·bar) | WVTR (g/m²·d) @ 40°C, 75% RH |

| 40 | - | 0.69 (Duplex) |

| 90 | - | 0.14 (New Triplex) |

| 120 | ~0.1 | 0.16 (Typical), 0.08 (New Latex)[7][8] |

Table 2: Barrier Properties of PVDC Coated Films.

Experimental Protocols

Accurate and reproducible measurement of barrier properties and structural characteristics is crucial for the evaluation of PVDC films. The following sections detail the standard methodologies for these key experiments.

Determination of Gas Permeability (ISO 15105-1)

The gas transmission rate of plastic films is determined using the differential-pressure method as outlined in ISO 15105-1.

Methodology:

-

Specimen Preparation: A circular specimen of the PVDC film is cut to the appropriate diameter to be mounted in the test cell. The thickness of the film is measured accurately.

-

Mounting: The specimen is mounted in a gas transmission cell, forming a sealed barrier between two chambers.

-

Evacuation: Both the high-pressure and low-pressure chambers of the cell are evacuated to a high vacuum.

-

Gas Introduction: The test gas (e.g., oxygen) is introduced into the high-pressure chamber at a specified pressure.

-

Permeation Measurement: The pressure increase in the low-pressure chamber is measured over time using a sensitive pressure transducer.

-

Calculation: The gas transmission rate (GTR) is calculated from the rate of pressure increase, the volume of the low-pressure chamber, the area of the specimen, and the pressure difference across the film. The permeability coefficient is then calculated by normalizing the GTR for the film thickness.

Determination of Water Vapor Transmission Rate (ASTM E96)

The water vapor transmission rate of PVDC films is determined using the gravimetric method as described in ASTM E96.

Methodology:

-

Specimen Preparation: A circular specimen of the PVDC film is cut to fit the opening of a test dish.

-

Assembly:

-

Desiccant Method: The test dish is filled with a desiccant (e.g., anhydrous calcium chloride), and the film specimen is sealed to the mouth of the dish.

-

Water Method: The test dish is filled with distilled water to a specified level, and the film specimen is sealed to the mouth of the dish.

-

-

Environmental Control: The assembled test dish is placed in a controlled atmosphere chamber with a specific temperature and relative humidity.

-

Weighing: The test dish is weighed periodically over time.

-

Calculation: The water vapor transmission rate (WVTR) is calculated from the rate of weight gain (Desiccant Method) or weight loss (Water Method), and the area of the film specimen.

Determination of Polymer Crystallinity (X-Ray Diffraction - XRD)

The degree of crystallinity of PVDC can be determined using X-ray diffraction.

Methodology:

-

Specimen Preparation: A flat sample of the PVDC film is prepared.

-

Data Acquisition: The sample is mounted in an X-ray diffractometer, and a diffraction pattern is obtained by scanning over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern will show sharp peaks corresponding to the crystalline regions and a broad amorphous halo corresponding to the amorphous regions.

-

Crystallinity Calculation: The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks from the integrated intensity of the amorphous halo. The percentage of crystallinity is the ratio of the crystalline peak area to the total area under the curve (crystalline peaks + amorphous halo), multiplied by 100.

Visualizing Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships discussed in this guide.

Caption: Relationship between PVDC's molecular structure and its barrier properties.

Caption: The effect of plasticizers on the structure and permeability of PVDC.

Caption: A typical experimental workflow for barrier property testing.

Conclusion

The exceptional barrier properties of PVDC are intrinsically linked to its highly crystalline and densely packed molecular structure. For researchers, scientists, and drug development professionals, a thorough understanding of this structure-property relationship is essential for the selection and qualification of appropriate packaging materials for sensitive pharmaceutical products. While additives like plasticizers can enhance flexibility, they do so at the cost of reduced barrier performance. Therefore, a careful balance must be struck to meet the specific requirements of the drug product. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation of PVDC and other high-barrier polymers, ensuring the development of safe and effective pharmaceutical packaging.

References

- 1. Do plasticizers affect crystallinity?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. researchgate.net [researchgate.net]

- 3. tappi.org [tappi.org]

- 4. PVC vs. PVDC Films in Pharmaceutical Packaging: A Comparative Analysis [huasupackaging.com]

- 5. mdpi.com [mdpi.com]

- 6. no.potop-polymer.com [no.potop-polymer.com]

- 7. tappi.org [tappi.org]

- 8. perfectprimer.com [perfectprimer.com]

An In-depth Technical Guide to the Thermal Degradation Mechanism of Polyvinylidene Chloride (PVDC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation mechanism of Polyvinylidene chloride (PVDC), a polymer widely used for its excellent barrier properties in pharmaceutical and food packaging. Understanding its thermal stability is crucial for optimizing processing conditions and ensuring product integrity. This document details the chemical pathways of degradation, presents quantitative kinetic data, outlines key experimental protocols for analysis, and provides visual representations of the degradation process and analytical workflows.

The Core Mechanism of PVDC Thermal Degradation

The thermal degradation of PVDC is a complex process that primarily occurs in two stages. The initial and most critical stage is dehydrochlorination, which begins at relatively moderate temperatures (around 120-160°C) and involves the elimination of hydrogen chloride (HCl) from the polymer backbone.[1] This process is autocatalytic, meaning the evolved HCl can accelerate further degradation. The dehydrochlorination follows a radical chain reaction mechanism, which can be broken down into three key phases: initiation, propagation, and termination.

Initiation

The initiation of the degradation process is not a random event but preferentially starts at defect sites within the polymer chain. These structural irregularities are the weak points where the initial C-Cl bond scission occurs, leading to the formation of a chlorine radical. Common defect structures that act as initiation sites include:

-

Allylic chlorine atoms: These are chlorine atoms adjacent to a carbon-carbon double bond, which may be present from the polymerization process.

-

Tertiary chlorine atoms: Chlorine atoms bonded to a carbon that is also bonded to three other carbon atoms.

-

Unsaturated chain ends.

The presence of these defects significantly lowers the activation energy required for the initial dehydrochlorination step.

Propagation

Once a chlorine radical is formed, it initiates a chain reaction that propagates along the polymer chain. The propagation phase involves a series of repeating steps that lead to the sequential elimination of HCl molecules and the formation of conjugated double bonds (polyenes) in the polymer backbone. This "zipper-like" reaction is responsible for the rapid dehydrochlorination of PVDC. The formation of these polyene sequences is the primary reason for the discoloration (yellowing, browning, and eventual blackening) of the polymer upon heating.

Termination

The chain reaction can be terminated by various reactions that consume the radical species, thereby stopping the propagation of dehydrochlorination. Termination can occur through:

-

Radical recombination: Two polymer radicals or a polymer radical and a chlorine radical can combine.

-

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in a stable molecule and a new unsaturated bond.

-

Reaction with impurities or stabilizers: Additives in the polymer formulation can act as radical scavengers.

Secondary Degradation: Cross-linking and Aromatization

Following the initial dehydrochlorination and the formation of a polyene-rich structure, a second stage of degradation occurs at higher temperatures. This stage involves complex reactions of the polyene sequences, including:

-

Cross-linking: The polyene chains can react with each other, leading to the formation of a three-dimensional network structure. This cross-linking process increases the char yield of the polymer.

-

Cyclization and Aromatization: Intramolecular and intermolecular reactions of the polyene chains can lead to the formation of aromatic structures, such as benzene and its chlorinated derivatives. These reactions contribute to the formation of a carbonaceous char at very high temperatures.

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the complex processes involved in PVDC degradation and its analysis, the following diagrams have been generated using the DOT language.

Quantitative Data on PVDC Thermal Degradation

The thermal degradation of PVDC can be quantified by various parameters, most notably the activation energy (Ea), which represents the minimum energy required for the degradation reaction to occur. This data is crucial for predicting the thermal stability of the material.

| Parameter | Value | Method/Conditions | Reference |

| Activation Energy (Ea) of Dehydrochlorination | |||

| In inert atmosphere | 130–175 kJ mol⁻¹ (first stage) | TGA, model-free kinetics | [2] |

| In inert atmosphere | 230–320 kJ mol⁻¹ (second stage) | TGA, model-free kinetics | [2] |

| In oxygenated atmosphere | 130–175 kJ mol⁻¹ (first stage) | TGA, model-free kinetics | [2] |

| In oxygenated atmosphere | 145–510 kJ mol⁻¹ (second stage) | TGA, model-free kinetics | [2] |

| In oxygenated atmosphere | 75–190 kJ mol⁻¹ (third stage) | TGA, model-free kinetics | [2] |

| Plasticizer-free PVDC powder | ≈150 kJ mol⁻¹ | TGA | [3] |

| DEHP-plasticized PVDC film | ≈150 kJ mol⁻¹ | TGA | [3] |

| Degradation Temperatures | |||

| Onset of dehydrochlorination | 120-160°C | TGA | [1] |

Experimental Protocols for Key Analytical Techniques

A multi-faceted analytical approach is required to fully characterize the thermal degradation of PVDC. The following are detailed methodologies for the key experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, degradation temperatures, and kinetics of PVDC.

Methodology:

-

Sample Preparation: A small amount of the PVDC sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere during the experiment.

-

Temperature Program:

-

Dynamic Scan: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10, 20, or 40 K/min). Multiple heating rates are often used to perform model-free kinetic analysis.

-

Isothermal Scan: The sample is rapidly heated to a specific temperature and held at that temperature for a set period to study the degradation rate at a constant temperature.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature or time) and its derivative (DTG curve) are analyzed to determine:

-

Onset temperature of degradation (T_onset): The temperature at which significant mass loss begins.

-

Temperature of maximum degradation rate (T_max): The peak temperature on the DTG curve.

-

Residual mass: The mass of the sample remaining at the end of the experiment, which corresponds to the char yield.

-

Kinetic parameters: The activation energy (Ea) and pre-exponential factor (A) are calculated from the TGA data obtained at multiple heating rates using model-free kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of PVDC, such as the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting.

Methodology:

-

Sample Preparation: A small amount of the PVDC sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its melting point (e.g., 220°C) at a constant rate (e.g., 10°C/min). This scan erases the previous thermal history of the sample.

-

Cooling Scan: The sample is cooled from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: The sample is heated again under the same conditions as the first heating scan. The data from this scan is typically used for analysis as it represents the intrinsic thermal properties of the material.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Glass Transition Temperature (Tg): A step-like change in the baseline.

-

Melting Temperature (Tm): An endothermic peak.

-

Enthalpy of Melting (ΔHm): The area under the melting peak, which is related to the degree of crystallinity.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the chemical changes occurring in the PVDC structure during thermal degradation.

Methodology:

-

Sample Preparation: PVDC films are heated in an oven at a specific temperature for different time intervals. The degraded films are then analyzed. Alternatively, the evolved gases from a TGA can be directly analyzed by a coupled TGA-FTIR system.

-

Instrument Setup: An FTIR spectrometer is used in transmission or attenuated total reflectance (ATR) mode.

-

Data Acquisition: The infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectra are analyzed for changes in characteristic absorption bands, such as:

-

Disappearance of C-Cl stretching vibrations: Indicating dehydrochlorination.

-

Appearance of C=C stretching vibrations: Indicating the formation of polyene structures.

-

Appearance of C=O stretching vibrations: Indicating oxidation if the degradation is performed in the presence of oxygen.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of PVDC thermal degradation.

Methodology:

-

Sample Preparation: A very small amount of the PVDC sample (in the microgram range) is placed in a pyrolysis sample cup.

-

Instrument Setup: A pyrolyzer is coupled to the injector of a gas chromatograph-mass spectrometer (GC-MS).

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere (e.g., helium). This flash pyrolysis breaks the polymer down into smaller, volatile fragments.

-

GC Separation: The pyrolysis products are swept into the GC column (e.g., a capillary column like a DB-5ms) where they are separated based on their boiling points and affinity for the stationary phase. The GC oven is programmed with a specific temperature ramp.

-

MS Detection and Identification: The separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library of known compounds (e.g., NIST library) for identification.

-

Data Analysis: The pyrogram (detector response vs. retention time) is analyzed to identify the major degradation products, such as HCl, benzene, chlorinated benzenes, and other hydrocarbons.

References

The Unparalleled Shield: A Technical Guide to the Gas and Moisture Barrier Properties of PVDC

For Researchers, Scientists, and Drug Development Professionals

Polyvinylidene chloride (PVDC) stands as a cornerstone in high-performance barrier packaging, prized for its exceptional resistance to gas and moisture permeation. This technical guide delves into the fundamental principles governing PVDC's barrier properties, offering a comprehensive resource for professionals in research, development, and pharmaceutical applications. Through an examination of its unique chemical structure, a compilation of quantitative performance data, and detailed experimental methodologies, this document provides a thorough understanding of PVDC's critical role in product protection and preservation.

The Chemical Foundation of PVDC's Barrier Performance

Polyvinylidene chloride is a synthetic thermoplastic polymer produced by the polymerization of vinylidene chloride. Its remarkable barrier properties are a direct consequence of its distinct molecular architecture. The presence of two chlorine atoms on alternating carbon atoms in the polymer backbone results in a highly symmetrical and tightly packed crystalline structure.[1][2] This high degree of crystallinity, coupled with the polymer's high density, minimizes the free volume within the material, creating a tortuous path that significantly impedes the diffusion of gas and water molecules.[1]

Furthermore, the chemical nature of PVDC contributes to its low permeability. The polymer chain lacks hydrophilic groups, which makes it inherently resistant to water vapor.[1] All commercially available PVDC products are copolymers, typically with monomers like vinyl chloride or acrylates, to enhance properties such as flexibility and processability.[2] The concentration of vinylidene chloride in the copolymer is a key determinant of its barrier performance; a higher VDC content generally correlates with superior barrier properties.[2]

Quantitative Barrier Performance Data

The efficacy of a barrier material is quantified by its transmission rates for specific gases and water vapor. The following tables summarize the oxygen transmission rate (OTR) and water vapor transmission rate (WVTR) for various PVDC-coated films, which are commonly used in pharmaceutical and food packaging.[3][4]

Table 1: Oxygen Transmission Rate (OTR) of PVDC-Coated Films

| Film Type | OTR (cm³/m²·d·bar) | Test Conditions |

| PVDC (120 g/m²) coated PVC/PE | 0.1 | Not Specified |

| PVDC-coated OPET | 4.7 - 7.8 | 23°C, 0% RH |

| High Barrier PVDC-coated OPP | 4.7 - 9.3 | 23°C, 0% RH |

| Sealable PVDC-coated OPP | 23 - 54 | 23°C, 0% RH |

| New VDC/MA Resin Film | ~53 | 23°C, 85% RH |

| 5-layer LDPE/EVA/PVDC/EVA/LDPE Shrink Film | ~35 | 23°C, 85% RH |

Data sourced from multiple references.[5][6][7] Note that OTR values can be influenced by the specific grade of PVDC, coating thickness, and the substrate material.

Table 2: Water Vapor Transmission Rate (WVTR) of PVDC-Coated Films

| Film Type | WVTR (g/m²·d) | Test Conditions |

| PVDC (120 g/m²) coated PVC (traditional grade) | 0.16 | 40°C, 75% RH |

| PVDC (120 g/m²) coated PVC (Super B latex) | 0.08 | 40°C, 75% RH |

| PVDC Duplex (40 g/m²) | 0.69 (flat), 1.65 (thermoformed) | 40°C, 75% RH |

| New PVDC Triplex (90 g/m²) | 0.14 (flat), 0.38 (thermoformed) | 40°C, 75% RH |

| New PVDC Triplex (120 g/m²) | 0.09 (flat), 0.20 (thermoformed) | 40°C, 75% RH |

| 200 µ PVC/ 60 gsm PVdC | ~18.9 (converted from mg/cavity/day) | 40°C, 75% RH |

Data sourced from multiple references.[5][7][8][9] Thermoforming can impact the barrier properties of the film.

Experimental Protocols for Barrier Property Measurement

Accurate and reproducible measurement of gas and moisture barrier properties is crucial for material selection and quality control. The following sections detail the standard methodologies for determining OTR and WVTR.

Oxygen Transmission Rate (OTR) Measurement

The standard test method for determining the OTR of plastic films and sheeting is outlined in ASTM D3985 and ISO 15105-2.[9][10][11] These methods often employ a coulometric sensor.[12]

Principle: The test specimen is mounted as a sealed barrier between two chambers.[11] One chamber is purged with a stream of nitrogen (carrier gas), while the other chamber is filled with oxygen (test gas).[13] Due to the partial pressure difference, oxygen molecules permeate through the film into the nitrogen stream and are transported to a coulometric detector.[11] The detector generates an electrical current directly proportional to the amount of oxygen flowing into it per unit of time.[11]

Apparatus:

-

Gas Transmission Cell: A cell that holds the specimen and separates the two chambers.

-

Oxygen Sensor: A coulometric sensor is commonly used for its high sensitivity.[12][13]

-

Gas Supply and Control: Systems for regulating the flow of dry nitrogen and oxygen.

-

Temperature and Humidity Control: The test is typically conducted under controlled temperature and humidity conditions, as these can significantly affect permeation rates.[14]

Procedure:

-

Sample Preparation: The test specimen, typically a flat film, is cut to the dimensions required by the test cell. The sample should be free of defects and representative of the material being tested. For coated materials, ensure the coating is uniform.

-

System Purge: The system is purged with nitrogen to remove any residual oxygen.

-

Test Initiation: Oxygen is introduced into the test gas chamber.

-

Equilibrium: The system is allowed to reach a steady state, where the rate of oxygen transmission through the sample becomes constant. This can take from a few hours to several days depending on the barrier properties of the material.[13]

-

Measurement: The output from the coulometric sensor is recorded to determine the OTR.

Water Vapor Transmission Rate (WVTR) Measurement

The WVTR of plastic films and sheeting is commonly measured according to ASTM F1249.[15] This method often utilizes a modulated infrared sensor.

Principle: The test specimen is sealed in a diffusion cell, creating a barrier between a chamber with a controlled relative humidity and a chamber with a dry carrier gas (typically nitrogen). Water vapor permeates through the material from the high-humidity side to the dry side and is carried by the nitrogen to an infrared sensor. The sensor measures the concentration of water vapor in the gas stream, which is then used to calculate the WVTR.

Apparatus:

-

Diffusion Cell: A cell to hold the test specimen and separate the two humidity environments.

-

Infrared Sensor: A sensor that specifically detects water vapor.

-

Controlled Humidity and Temperature Chamber: To maintain precise environmental conditions during the test.

-

Carrier Gas System: To provide a flow of dry nitrogen.

Procedure:

-

Sample Preparation: A representative sample of the film is cut and mounted in the diffusion cell. Proper sealing is critical to prevent leaks.[1]

-

System Equilibration: The system is allowed to equilibrate to the set temperature and humidity conditions.

-

Measurement: The flow of the carrier gas transports the permeated water vapor to the infrared sensor. The sensor's output is monitored until a steady-state transmission rate is achieved.

-

Calculation: The WVTR is calculated from the steady-state sensor output and the known flow rate of the carrier gas.

Factors Influencing PVDC Barrier Properties

Several factors can influence the gas and moisture barrier properties of PVDC materials:

-

Copolymer Composition: As mentioned, the ratio of vinylidene chloride to other comonomers is a primary determinant of barrier performance.[2]

-

Plasticizers: The addition of plasticizers, which are often necessary to improve flexibility and processability, can increase the free volume within the polymer matrix and subsequently increase gas and water vapor transmission rates.[16]

-

Additives: Other additives, such as heat stabilizers, are essential for processing PVC and its copolymers but can also impact the final properties of the material.[6][17][18]

-

Processing Conditions: The method of processing, such as extrusion or coating, and the specific parameters used can affect the crystallinity and morphology of the PVDC layer, thereby influencing its barrier properties.[8]

-

Environmental Conditions: Temperature and relative humidity can significantly impact the permeability of polymeric materials. While PVDC's gas barrier properties are relatively stable across a range of humidity, it is still a critical parameter to control during testing.[2][13]

Conclusion

Polyvinylidene chloride's unique combination of a highly crystalline, dense, and non-polar structure provides an outstanding barrier to both gases and moisture. This makes it an invaluable material for the pharmaceutical and food industries, where protecting sensitive products from degradation is paramount. A thorough understanding of the quantitative barrier properties of different PVDC formulations and the standardized methods for their measurement is essential for researchers, scientists, and drug development professionals to select and specify the optimal packaging solution for their applications. The data and methodologies presented in this guide serve as a foundational resource for harnessing the full potential of PVDC's protective capabilities.

References

- 1. Oxygen (OTR) and Water Vapour (WVTR) permeability of flexible packaging materials : Their importance in quality assurance | InQuality [inquality.gr]

- 2. perfectprimer.com [perfectprimer.com]

- 3. youtube.com [youtube.com]

- 4. openpr.com [openpr.com]

- 5. ametekmocon.com [ametekmocon.com]

- 6. nbinno.com [nbinno.com]

- 7. tappi.org [tappi.org]

- 8. wordsmithingbyfoster.com [wordsmithingbyfoster.com]

- 9. pqri.org [pqri.org]

- 10. ametekmocon.com [ametekmocon.com]

- 11. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 12. openpr.com [openpr.com]

- 13. BARRIER PROPERTIES OF VINYLIDENE CHLORIDE COPOLYMERS [ccspublishing.org.cn]

- 14. Princeps Obex Proprietas PET/PVDC Sheets pro Medical Packaging Material - Buy Product on Wallis Plastic [wallisplastic.com]

- 15. labthinkinstruments.com [labthinkinstruments.com]

- 16. Studies on the Oxygen Permeability and It's Proofness of the Various Commercial Polymer Films -Elastomers and Composites | 학회 [koreascience.kr]

- 17. News - Impact of Heat Stabilizers on PVC Products: Heat Resistance, Processability, Transparency [pvcstabilizer.com]

- 18. westrchem.com [westrchem.com]

Crystalline versus Amorphous Structure of PVDC Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline and amorphous structures of Polyvinylidene Chloride (PVDC) films. It delves into the fundamental differences in their properties, the factors influencing their formation, and the analytical techniques used for their characterization. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and packaging industries, where the performance of PVDC films is critically dependent on their morphology.

Introduction to PVDC Film Structure

Polyvinylidene Chloride (PVDC) is a semi-crystalline polymer renowned for its exceptional barrier properties against oxygen, moisture, and other gases, making it a material of choice for sensitive applications such as pharmaceutical and food packaging.[1] The performance of PVDC films is intrinsically linked to their microstructure, which is a composite of ordered crystalline regions and disordered amorphous regions.[2]

-

Crystalline Regions: In these domains, the polymer chains are highly ordered and packed in a regular, repeating lattice structure. This ordered arrangement leads to higher density, rigidity, and enhanced barrier properties as the tightly packed chains restrict the diffusion of gas and vapor molecules.[3]

-

Amorphous Regions: In contrast, the amorphous regions consist of randomly coiled and entangled polymer chains, resulting in a lower density and greater flexibility. The glass transition temperature (Tg) is a key characteristic of the amorphous phase, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5]

The ratio of crystalline to amorphous content, known as the degree of crystallinity, is a critical parameter that dictates the overall physical, mechanical, and barrier properties of the PVDC film.

Comparative Properties of Crystalline and Amorphous PVDC

The distinct molecular arrangements in the crystalline and amorphous phases of PVDC give rise to significant differences in their physical and performance characteristics. A summary of these properties is presented in the tables below.

Table 1: Physical and Thermal Properties

| Property | Crystalline PVDC | Amorphous PVDC | Key Differences & Significance |

| Density | Higher (approx. 1.72 g/cm³)[6] | Lower (approx. 1.63 g/cm³)[6] | Denser packing in the crystalline phase leads to improved barrier performance. The overall density of a semi-crystalline film is dependent on the degree of crystallinity.[7] |

| Melting Point (Tm) | Well-defined, sharp transition | No distinct melting point | The melting point corresponds to the temperature at which the crystalline structures break down. Amorphous polymers soften over a range of temperatures. |

| Glass Transition Temperature (Tg) | Not applicable | Characteristic property | Tg is a critical parameter for amorphous polymers, defining the transition from a rigid to a flexible state. For semi-crystalline PVDC, the Tg relates to the amorphous portion.[4][8] |

Table 2: Barrier and Mechanical Properties

| Property | Crystalline PVDC | Amorphous PVDC | Key Differences & Significance |

| Gas Permeability (Oxygen, Water Vapor) | Low | High | The ordered, dense structure of the crystalline regions creates a more tortuous path for gas molecules, significantly reducing permeability.[3] |

| Tensile Strength & Stiffness | High | Low | The strong intermolecular forces within the crystalline lattice contribute to greater strength and rigidity.[3] |

| Flexibility & Elongation | Low | High | The random arrangement of polymer chains in the amorphous phase allows for greater movement and flexibility.[3] |

Factors Influencing the Crystallinity of PVDC Films

The final degree of crystallinity in a PVDC film is not an intrinsic property of the material but is heavily influenced by a multitude of factors during its processing and handling. Understanding and controlling these factors is paramount to tailoring the film's properties for a specific application.

-

Polymer Processing Conditions:

-

Cooling Rate: Rapid cooling from the molten state (quenching) limits the time available for polymer chains to organize into crystalline structures, resulting in a more amorphous film. Conversely, slow cooling allows for greater crystal growth and a higher degree of crystallinity.

-

Melt Temperature: The temperature of the polymer melt before cooling can affect the number of crystal nuclei formed, which in turn influences the final crystal size and overall crystallinity.

-

Orientation: Stretching the film during processing can align the polymer chains, promoting crystallization and leading to anisotropic properties.

-

-

Polymer Chain Architecture:

-

Tacticity: The stereochemical arrangement of the chlorine atoms along the polymer backbone influences the ability of the chains to pack into a regular lattice. Isotactic and syndiotactic polymers, with their regular structures, tend to be more crystalline than atactic polymers.

-

Chain Branching: The presence of side branches on the polymer backbone disrupts the chain's ability to pack closely, leading to a lower degree of crystallinity.

-

-

Additives:

-

Plasticizers: These additives increase the free volume between polymer chains, enhancing flexibility but often reducing the degree of crystallinity.

-

Nucleating Agents: These substances provide sites for crystal growth to begin, which can lead to a higher number of smaller crystals and a faster crystallization rate.

-

The interplay of these factors is visualized in the following diagram:

Experimental Protocols for Characterization

The characterization of the crystalline and amorphous structures of PVDC films relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Diffraction (XRD)

Objective: To determine the degree of crystallinity and identify the crystalline phases present in the PVDC film.

Principle: XRD is based on the principle of Bragg's Law, where X-rays are diffracted by the ordered atomic planes within a crystalline structure, producing a characteristic diffraction pattern. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.[9] The degree of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve.

Methodology:

-

Sample Preparation: A sample of the PVDC film is cut to a suitable size and mounted on the sample holder of the diffractometer. For thin films, it may be necessary to stack multiple layers to obtain a sufficient signal.

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα radiation source is used.

-

Goniometer Scan: The sample is scanned over a range of 2θ angles (e.g., 5° to 60°) with a defined step size and dwell time.

-

Optics: Bragg-Brentano or parallel beam optics can be used. Parallel beam optics are often recommended for thin film analysis.[10]

-

-

Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, generating a diffractogram.

-

Data Analysis:

-

The raw data is processed to remove background noise.

-

The diffraction pattern is analyzed to identify the positions and intensities of the crystalline peaks.

-

The areas under the crystalline peaks and the amorphous halo are integrated.

-

The percent crystallinity is calculated using the formula: %Crystallinity = (Area of Crystalline Peaks / (Area of Crystalline Peaks + Area of Amorphous Halo)) * 100

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the amorphous phase and the melting point (Tm) and heat of fusion of the crystalline phase.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Thermal transitions such as glass transition, melting, and crystallization are observed as changes in the heat flow.[11]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the PVDC film (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

A temperature program is set, typically involving a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

-

Heat from room temperature to a temperature above the expected melting point (e.g., 220°C) at a constant rate (e.g., 10°C/min).

-

Hold at this temperature for a few minutes to ensure complete melting.

-

Cool back to a low temperature (e.g., -50°C) at a controlled rate.

-

Reheat at the same constant rate to observe the transitions of the material with a controlled thermal history.

-

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature, generating a DSC thermogram.

-

Data Analysis:

-

Glass Transition (Tg): Observed as a step-like change in the baseline of the thermogram. The midpoint of this transition is typically reported as the Tg.

-

Melting Point (Tm): Observed as an endothermic peak. The peak temperature of this transition is reported as the Tm.

-

Heat of Fusion (ΔHm): The area under the melting peak is integrated to determine the heat of fusion, which is proportional to the amount of crystalline material present.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify and semi-quantitatively assess the presence of crystalline and amorphous phases through their characteristic vibrational bands.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific vibrational modes are sensitive to the local conformation and packing of the polymer chains, allowing for the differentiation between crystalline and amorphous regions.

Methodology:

-

Sample Preparation: A thin film of PVDC is used directly. The analysis is typically performed in transmission mode or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

A background spectrum of the empty sample compartment (or the ATR crystal) is collected.

-

The PVDC film sample is placed in the infrared beam path.

-

-

Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis:

-

The positions and intensities of the absorption bands in the spectrum are analyzed.

-

Specific bands that are known to be characteristic of the crystalline or amorphous phases of PVDC are identified.

-

The relative intensities of these bands can be used to semi-quantitatively compare the crystallinity of different samples.

-

Experimental and Analytical Workflow

The comprehensive characterization of PVDC films involves a logical sequence of experiments and data analysis. The following workflow diagram illustrates a typical approach:

Conclusion

The structural dichotomy of crystalline and amorphous phases in PVDC films is a defining factor in their performance as high-barrier packaging materials. A thorough understanding of how processing conditions and polymer characteristics influence the degree of crystallinity is essential for optimizing film properties. The experimental techniques of XRD, DSC, and FTIR provide a powerful analytical toolkit for elucidating the microstructure of these films. By leveraging the methodologies and insights presented in this guide, researchers and drug development professionals can make more informed decisions in the selection, development, and application of PVDC films for their specific needs.

References

- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Glass transition - Wikipedia [en.wikipedia.org]

- 4. protolabs.com [protolabs.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]

- 9. Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films [mdpi.com]

- 10. pslc.ws [pslc.ws]

- 11. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Vinylidene Chloride Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling and use of vinylidene chloride monomer (VDC). Due to its hazardous properties, a thorough understanding of its toxicology, exposure limits, and proper handling procedures is critical for ensuring the safety of all personnel.

Chemical and Physical Properties

Vinylidene chloride (1,1-dichloroethylene) is a volatile, colorless liquid with a mild, sweet, chloroform-like odor.[1][2][3][4][5] It is primarily used as a monomer in the production of various polymers and copolymers, including polyvinylidene chloride (PVDC) resins, which are valued for their low permeability to gases and vapors.[6][7][8]

Table 1: Physical and Chemical Properties of Vinylidene Chloride

| Property | Value |

| Molecular Formula | C₂H₂Cl₂[1] |

| Molecular Weight | 96.94 g/mol [1][4][5][7] |

| Boiling Point | 31.6 °C (89 °F)[1][2][4][5][7] |

| Freezing Point | -122.5 °C (-188.5 °F)[1][4][5][7] |

| Flash Point | -14 °C (14 °F) (Tag Closed Cup)[1][9] |

| Vapor Pressure | 500 mmHg at 20 °C[1][4][5] |

| Specific Gravity | 1.21 g/cm³ at 20 °C[1][4][5] |

| Lower Explosive Limit (LEL) | 6.5% in air[1][4][5][7] |

| Upper Explosive Limit (UEL) | 15.5% in air[1][4][5][7] |

| Autoignition Temperature | 513 °C[7] |

| Solubility in Water | 0.25 wt% at 25 °C[7] |

Toxicology and Health Effects

Exposure to vinylidene chloride can lead to a range of adverse health effects, from acute central nervous system depression to chronic organ damage and potential carcinogenicity.

Acute Effects

Inhalation of high concentrations of VDC vapor can cause central nervous system (CNS) depression, with symptoms including dizziness, inebriation, headache, and drowsiness, which can progress to unconsciousness, convulsions, and spasms.[3][10] Direct contact with the liquid can cause skin and eye irritation.[10][11]

Chronic Effects

Prolonged or repeated exposure to lower levels of VDC may result in liver and kidney damage.[3][9][10][12][13] Animal studies have demonstrated that chronic inhalation can lead to liver cell degeneration and kidney toxicity at concentrations as low as 25 ppm.[12]

Carcinogenicity

Vinylidene chloride is considered a potential occupational carcinogen.[12] While human epidemiological studies have provided inadequate evidence of carcinogenicity, animal studies have linked VDC exposure to the formation of kidney cancers in mice.[9][14] The International Agency for Research on Cancer (IARC) has classified vinylidene chloride in Group 3, "not classifiable as to its carcinogenicity to humans," based on the available evidence.[9] However, due to its structural similarity to known carcinogens like vinyl chloride, and positive findings in animal studies, it is prudent to handle VDC as a suspected human carcinogen.[14] NIOSH recommends reducing exposure to the lowest feasible concentration.[1][10]

Table 2: Toxicity Data for Vinylidene Chloride

| Metric | Species | Route | Value |

| LC₅₀ (4 hours) | Rat | Inhalation | 6,350 ppm[7][12] |

| LD₅₀ | Rat | Oral | 2,500 mg/kg[12] |

Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits for vinylidene chloride to protect workers.

Table 3: Occupational Exposure Limits for Vinylidene Chloride

| Organization | Limit | Notes |

| OSHA (Occupational Safety and Health Administration) | 1 ppm (8-hour TWA)[12] | TWA: Time-Weighted Average |

| NIOSH (National Institute for Occupational Safety and Health) | Lowest Feasible Concentration[1][10] | Recommends treating as a potential occupational carcinogen. |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 5 ppm (8-hour TWA)[10][12] | TWA: Time-Weighted Average |

Handling and Storage

Due to its high volatility, flammability, and tendency to form explosive peroxides, strict handling and storage procedures are mandatory.

General Handling

-

All work with vinylidene chloride monomer must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

-

Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.

-

Use non-sparking tools and intrinsically safe equipment.

-

Ground and bond all containers and transfer equipment to prevent static electricity buildup.[16]

-

Avoid contact with air, as VDC can form explosive peroxides upon exposure.[2][10] It is often shipped with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization.[2][16]

-

Do not use copper, aluminum, or their alloys in contact with VDC monomer.[16] Stainless steel or nickel are recommended materials for storage containers.[16]

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.

-

Keep containers tightly closed and under a nitrogen blanket.[16]

-

Regularly check for the presence of peroxides.

-

It is recommended that storage not exceed four months, even with an inhibitor.[16]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling vinylidene chloride.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Teflon®), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If the concentration of VDC is expected to exceed exposure limits, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. For higher concentrations, a supplied-air respirator may be required.

Experimental Protocols Overview

Detailed, replicable experimental protocols for the toxicological studies cited are extensive and found within the original research publications. However, the key methodologies employed in seminal studies are summarized below.

-

Chronic Inhalation Studies: In studies conducted by Maltoni et al. and others, various animal species (rats, mice, hamsters) were exposed to controlled concentrations of vinylidene chloride vapor for several hours per day, five days a week, over extended periods (e.g., 52 weeks).[6] The animals were then observed for the remainder of their lifespan to assess tumor development and other chronic health effects.

-

Gavage Studies: The National Toxicology Program (NTP) conducted two-year gavage studies where vinylidene chloride, dissolved in a vehicle like corn oil, was administered directly to the stomachs of rats and mice on a set schedule.[6] This method allows for precise dosage and evaluation of the effects of ingestion.

-

Genetic Toxicology Studies: A battery of tests was performed to evaluate the mutagenic and genotoxic potential of VDC. These included assays in Salmonella typhimurium (Ames test), mouse lymphoma cells, and Drosophila melanogaster, as well as analysis of chromosomal aberrations in mouse peripheral blood erythrocytes.[17]

Emergency Procedures

Spills

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

For small spills, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).

-

For large spills, dike the area to prevent spreading and notify emergency response personnel.

Fire

-

Vinylidene chloride is extremely flammable.[11] Vapors can travel a significant distance to an ignition source and flash back.[10]

-

Use dry chemical, CO₂, or foam extinguishers.[10] Water spray can be used to cool fire-exposed containers but may not be effective in extinguishing the fire.[10]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Containers may explode in a fire.[10]

First Aid

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the contaminated skin with large amounts of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualizations

Caption: Logical pathway from exposure routes to acute and chronic health effects.

Caption: Workflow for responding to a vinylidene chloride monomer spill.

Caption: Logical relationship of conditions leading to hazardous polymerization.

References

- 1. osha.gov [osha.gov]

- 2. Vinylidene chloride | H2C=CCl2 | CID 6366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Vinylidene chloride [cdc.gov]

- 5. restoredcdc.org [restoredcdc.org]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 8. researchgate.net [researchgate.net]

- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 10. nj.gov [nj.gov]

- 11. Vinylidene chloride - CAMEO [cameo.mfa.org]

- 12. 1988 OSHA PEL Project - Vinylidene Chloride | NIOSH | CDC [cdc.gov]

- 13. Vinylidene chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.ucla.edu [chemistry.ucla.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Toxicology and carcinogenesis studies of vinylidene chloride in F344/N rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gas Permeability Testing of PVDC Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylidene chloride (PVDC) films are widely utilized in the pharmaceutical and food packaging industries due to their exceptional barrier properties against gases and water vapor, which are critical for extending the shelf life and maintaining the efficacy of packaged products.[1][2] The unique molecular structure of PVDC creates a dense layer that effectively blocks the transmission of oxygen, moisture, and other volatile compounds.[1] Accurate and reproducible measurement of the gas permeability of these films is essential for quality control, material selection, and ensuring product stability.

These application notes provide detailed protocols for determining the gas transmission rate of PVDC films, focusing on two primary methodologies: the Differential Pressure (Manometric) Method and the Equal Pressure (Carrier Gas) Method. These methods are based on established standards such as ASTM D1434, ASTM D3985 for oxygen, and ASTM F1249 for water vapor.

Data Presentation: Gas Permeability of PVDC Films

The following table summarizes typical gas transmission rates for various PVDC formulations. It is important to note that the permeability is influenced by factors such as co-monomer content, film thickness, coatings, and environmental conditions like temperature and relative humidity (RH).[3][4]

| Film Type/Structure | Gas | Transmission Rate | Test Conditions | Reference |

| General PVDC Film | Oxygen (O₂) | 0.004 x 10⁻¹³ cm³·cm·cm⁻²·s⁻¹·Pa⁻¹ | 25°C | [5] |

| General PVDC Film | Nitrogen (N₂) | 0.0007 x 10⁻¹³ cm³·cm·cm⁻²·s⁻¹·Pa⁻¹ | 25°C | [5] |

| General PVDC Film | Carbon Dioxide (CO₂) | 0.02 x 10⁻¹³ cm³·cm·cm⁻²·s⁻¹·Pa⁻¹ | 25°C | [5] |

| 120 g/m² PVDC-coated PVC film | Oxygen (O₂) | 0.1 cm³/m²·d·bar | Not Specified | [3][6] |

| 5-layer blown LDPE/EVA/PVDC/EVA/LDPE shrink film | Oxygen (O₂) | 3.5 cm³·10 μm/m²·d·b | 23°C & 85% RH | [6] |

| 3-layer cast EVA/PVDC/EVA film (traditional resin) | Oxygen (O₂) | ~13 cm³·10 μm/m²·d·b | 23°C & 85% RH | [6] |

| 3-layer cast EVA/PVDC/EVA film (new resin) | Oxygen (O₂) | ~5.3 cm³·10 μm/m²·d·b | 23°C & 85% RH | [6] |

| 120 g/m² PVDC-coated PVC film (traditional grade) | Water Vapor (H₂O) | ~0.16 g/m²·d | 40°C & 75% RH | [3][6] |

| 120 g/m² PVDC duplex and triplex structures (new grade) | Water Vapor (H₂O) | ~0.08 g/m²·d | 40°C & 75% RH | [3][6] |

| PVDC Film | Water Vapor (H₂O) | 0.13 g/h/m² | Ambient Temperature | [7] |

Experimental Protocols

Two primary methods for gas permeability testing are detailed below. The choice of method may depend on the specific gas being tested, the required sensitivity, and the available equipment.

Differential Pressure (Manometric) Method (ASTM D1434)

This method determines the gas transmission rate by measuring the pressure change in a known volume on the low-pressure side of the film.

Principle: A film specimen separates a high-pressure chamber, containing the test gas, from a low-pressure chamber, which is initially evacuated. The rate of pressure increase on the low-pressure side is measured and used to calculate the gas transmission rate.[8][9]

Apparatus:

-

Permeability cell with two chambers separated by the film specimen.

-

Vacuum pump capable of reducing pressure to less than 1 Pa.

-

Pressure transducer or manometer to measure pressure changes in the low-pressure chamber.

-

Test gas supply with pressure regulator.

-

Temperature and humidity controlled environment.

Protocol:

-

Sample Preparation:

-

Cut a circular specimen of the PVDC film, ensuring it is free of wrinkles, pinholes, or any defects. The size should be appropriate for the permeability cell.

-

Measure the thickness of the film at multiple points and calculate the average.

-

Condition the specimen at the desired temperature and humidity for at least 24 hours prior to testing. A standard condition is 23°C and 50% RH.

-

-

Instrument Setup and Calibration:

-

Clean the permeability cell and apply a light coat of vacuum grease to the sealing surfaces to ensure an airtight seal.

-

Mount the conditioned PVDC film specimen in the cell, ensuring it is flat and taut.

-

Assemble the cell and check for leaks by evacuating both chambers and monitoring the pressure for a set period. The pressure should remain stable.

-

-

Testing Procedure:

-

Evacuate both chambers of the permeability cell to a low pressure (e.g., <1 Pa).

-

Close the valve to the low-pressure chamber, isolating it from the vacuum pump.

-

Introduce the test gas (e.g., O₂, N₂, CO₂) into the high-pressure chamber to a specified pressure (e.g., 1 atm).

-

Record the pressure increase in the low-pressure chamber over time using the pressure transducer. The readings should be taken until a steady rate of pressure increase is observed.

-

-

Calculation:

-

The Gas Transmission Rate (GTR) is calculated from the steady-state rate of pressure increase. The formula, derived from ISO 15105-1, is: GTR = (Vc / (R * T * A)) * (dp/dt) Where:

-

Vc is the volume of the low-pressure chamber.

-

R is the universal gas constant.

-

T is the absolute temperature.

-

A is the effective area of the film.

-

dp/dt is the rate of pressure change on the low-pressure side at steady state.[8]

-

-

Equal Pressure (Carrier Gas) Method (ASTM D3985 for Oxygen)

This method measures the amount of permeating gas using a specific sensor after it is carried away by a carrier gas stream.

Principle: The film specimen separates two chambers at ambient atmospheric pressure. One chamber contains the test gas (e.g., oxygen), and the other is purged with a carrier gas (e.g., nitrogen). The test gas that permeates through the film is carried by the nitrogen stream to a detector that measures its concentration.[10]

Apparatus:

-

Permeability cell.

-

Test gas supply (e.g., 100% Oxygen).

-

Carrier gas supply (e.g., high-purity Nitrogen).

-

Flow meters to control gas flow rates.

-

A specific sensor to detect the test gas (e.g., a coulometric sensor for oxygen).

-

Temperature and humidity controlled environment.

Protocol:

-

Sample Preparation:

-

Prepare and condition the PVDC film specimen as described in the Differential Pressure Method protocol.

-

-

Instrument Setup and Calibration:

-

Mount the specimen in the permeability cell.

-

Purge both chambers with the nitrogen carrier gas to remove any residual oxygen.[11]

-

Calibrate the coulometric sensor according to the manufacturer's instructions, often using a certified reference film.

-

-

Testing Procedure:

-

Once the system is purged and the baseline is stable, introduce the oxygen test gas into one chamber. The other chamber continues to be purged with nitrogen.[12]

-

The nitrogen carrier gas transports any permeated oxygen to the coulometric sensor.

-

The sensor generates an electrical current proportional to the amount of oxygen detected. The test continues until a steady-state transmission rate is achieved.[12]

-

-

Calculation:

-

The Oxygen Transmission Rate (OTR) is calculated based on the sensor's output and the calibration factor. The instrument software typically performs this calculation automatically. The result is often expressed in units of cc/m²·day.

-

Factors Influencing Gas Permeability

Several factors can significantly impact the gas permeability of PVDC films and should be carefully controlled and reported:

-

Temperature: An increase in temperature generally leads to a higher gas transmission rate.[4]

-

Relative Humidity: The barrier properties of PVDC are generally stable across a wide range of humidity, unlike some other polymers.[3]

-

Film Thickness: Thicker films generally have lower transmission rates.[4]

-

Co-monomer Content and Crystallinity: The type and amount of co-monomer in the PVDC polymer affect its crystallinity and, consequently, its barrier properties. Higher VDC content generally results in better barrier properties.[3]

-

Coatings and Lamination: PVDC is often used as a coating on other films (like PET or PVC) or as a layer in a multi-layer structure. The overall permeability is a function of all layers.[1]

Visualizations

Caption: Experimental workflow for gas permeability testing of PVDC films.

Caption: Key factors influencing the gas permeability of PVDC films.

References

- 1. cloudflexfilm.com [cloudflexfilm.com]

- 2. Advancing the Recycling of PVDC Multilayer Barrier Films | Article | Packaging Europe [packagingeurope.com]

- 3. perfectprimer.com [perfectprimer.com]

- 4. tappi.org [tappi.org]

- 5. azom.com [azom.com]

- 6. tappi.org [tappi.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. industrialphysics.com [industrialphysics.com]

- 11. es.labthink.com [es.labthink.com]

- 12. OTR Oxygen Transmission Rate ASTM D3985 - Labthink [labthinkinternational.com]

Standard Protocols for Testing the Chemical Resistance of PVDC: Application Notes for Researchers

Introduction